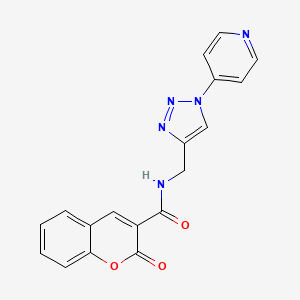

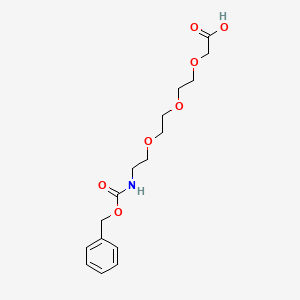

2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a chromene ring, a triazole ring, and a pyridine ring . These structural features suggest that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridine and triazole rings are aromatic, meaning they have a stable, ring-like structure with delocalized electrons . The chromene ring is a fused ring system containing a benzene ring and a heterocyclic pyran ring .Applications De Recherche Scientifique

1. Stereochemistry and Pharmacological Profile

The compound's structural analogs, based on pyrrolidin-2-one pharmacophore, have gained significant attention for their potential in improving pharmacological profiles. Studies on enantiomerically pure derivatives, such as (R)-phenylpiracetam and E1R, highlight the direct relationship between the configuration of stereocenters and biological properties, suggesting its importance in drug development (Veinberg et al., 2015).

2. Chemical Properties and Coordination Chemistry

Research on compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and its analogs demonstrates the significance of 2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-3-carboxamide in coordination chemistry. These studies provide insights into the preparation procedures, properties of free organic compounds, spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities, indicating a broad application spectrum (Boča et al., 2011).

3. Antitubercular Activity

Modifications of the compound's structure and evaluation against various strains of M. tuberculosis highlight its potential in antitubercular activity. The derivatives display significant activity, especially against INH-resistant non-tuberculous mycobacteria, marking an essential point for the design of new leads for anti-TB compounds (Asif, 2014).

4. Optical Sensing and Biological Applications

Derivatives of the compound, especially those involving pyrimidine, have been utilized as optical sensors and exhibit a range of biological and medicinal applications. Their ability to form coordination and hydrogen bonds positions them as potential candidates in sensing technologies and biological applications (Jindal & Kaur, 2021).

5. Significance in Central Nervous System (CNS) Drug Synthesis

Functional chemical groups in the compound's derivatives may serve as lead molecules for synthesizing compounds with CNS activity. Heterocycles with heteroatoms like nitrogen, sulfur, and oxygen in the compound's structure may impact CNS effects ranging from depression to convulsion, underscoring its therapeutic potential (Saganuwan, 2017).

Propriétés

IUPAC Name |

2-oxo-N-[(1-pyridin-4-yltriazol-4-yl)methyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O3/c24-17(15-9-12-3-1-2-4-16(12)26-18(15)25)20-10-13-11-23(22-21-13)14-5-7-19-8-6-14/h1-9,11H,10H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIROEPLUDSZCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B2472522.png)

![N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]prop-2-enamide](/img/structure/B2472524.png)

![N-(naphthalen-1-yl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2472528.png)

![3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2472530.png)

![N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide](/img/structure/B2472531.png)

![dimethyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate](/img/structure/B2472539.png)

![9-((4-(3,4-difluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2472542.png)